Norflurazon (4-chloro-5-(methylamino)-2-(α,α,α-trifluoro-m-tolyl-3(2H)-pyridazinone)) is a synthetic organic compound classified as a pyridazinone herbicide. [] It is commonly employed in scientific research as a potent inhibitor of carotenoid biosynthesis. [] By disrupting the carotenoid pathway, norflurazon induces photobleaching in photosynthetic organisms, making it a valuable tool for studying photosynthesis, chloroplast development, and stress responses in plants and algae. [, , ]
The synthesis of norflurazon involves several key steps, typically starting from readily available aromatic compounds. The general synthetic route can be outlined as follows:
Technical details regarding reaction conditions such as temperature, pressure, and catalysts are critical for optimizing yield and purity during synthesis.
Norflurazon has the molecular formula CHFNOS. Its structure features a trifluoromethyl group attached to an aromatic ring, which enhances its herbicidal properties.
The structural analysis indicates that the presence of fluorine atoms significantly affects the compound's reactivity and stability.
Norflurazon primarily acts by inhibiting phytoene desaturase, an enzyme involved in carotenoid biosynthesis. This inhibition leads to the accumulation of phytoene and prevents the formation of colored cyclic carotenoids.
These reactions are crucial for understanding how norflurazon exerts its herbicidal effects.
Norflurazon's mechanism of action involves several steps:
This process underscores the importance of carotenoids in plant health and photosynthesis.
Relevant analyses indicate that these properties influence both its application in agriculture and its environmental behavior.
Norflurazon is primarily used as an herbicide in agricultural practices. Its applications include:
In parasitic plants like Striga asiatica and Orobanche minor, NF-induced carotenoid deficiency unexpectedly promotes seed germination by shortening the conditioning period required for responsiveness to strigolactone stimulants. This occurs through ABA biosynthesis suppression (carotenoids being ABA precursors), thereby releasing seeds from dormancy constraints [1] [3]. The absence of carotenoids eliminates protection against supraoptimal temperatures (40°C) and light during germination, further modifying parasitic plant development cycles [1].
Table 1: Carotenoid Pathway Intermediates Affected by Norflurazon
Carotenoid Intermediate | Accumulation Status under NF | Functional Consequence |
---|---|---|
Phytoene | Marked increase | Precursor backlog |
ζ-Carotene | Decrease | Pathway blockade |
Lycopene | Decrease | Loss of antioxidant |
β-Carotene | Decrease | Reduced ABA synthesis |
Xanthophylls | Decrease | Compromised NPQ capacity |
Beyond carotenoid inhibition, NF significantly alters fatty acid desaturation and galactolipid composition in chloroplast membranes. In soybean leaves, NF treatment reduces ω-3 FAD7 desaturase activity, decreasing tri-unsaturated (18:3/18:3) molecular species of monogalactosyldiacylglycerol (MGDG)—the primary chloroplast lipid [2] [4]. This is accompanied by accumulation of di-unsaturated precursors (18:2/18:3; 18:2/18:2), increasing membrane rigidity and impairing thylakoid function. Concurrently, NF suppresses MGDG synthase activity by 69%, compromising chloroplast membrane biogenesis [4].
Paradoxically, NF activates extraplastidial lipid metabolism, increasing 18:3/18:3 species in phosphatidylcholine (PC) via enhanced ω-3 FAD3 desaturase activity and lysoPC-acyltransferase action [2] [6]. This compartment-specific reprogramming suggests a compensatory mechanism attempting to maintain membrane fluidity outside the plastid. The inhibition of chloroplast lipid desaturation disrupts photosynthetic complex assembly, as evidenced by reduced light-harvesting chlorophyll (Lhc) protein levels in rice [8]. These lipid alterations synergize with carotenoid deficiency to exacerbate photooxidative damage.
NF exhibits conserved effects on mitochondrial fatty acid metabolism across kingdoms. In isolated rat hepatocytes, NF inhibits Δ6-desaturation of essential fatty acids (linolenic acid [18:3, n-3], dihomogammalinolenic acid [20:3, n-6], eicosapentaenoic acid [20:5, n-3]) at 0.1–1.0 mM concentrations [6]. The inhibition gradient (Δ6 > Δ5 > Δ4 desaturases) suggests preferential targeting of initial desaturation steps critical for synthesizing long-chain polyunsaturated fatty acids (PUFAs). Since PUFAs maintain mitochondrial membrane fluidity and electron transport chain efficiency, their deficiency disrupts cellular energy metabolism.
The depletion of C20-22 PUFAs also impairs mitochondrial calcium buffering capacity. PUFAs regulate Ca²⁺-ATPase activity and modulate endoplasmic reticulum (ER)-mitochondria tethering proteins. NF-induced PUFA depletion therefore elevates cytosolic Ca²⁺ concentrations, potentially activating calcium-dependent proteases and phospholipases. This cascade links mitochondrial dysfunction to broader cellular stress, as observed in prolonged NF exposures [6].
Carotenoid deficiency induced by NF triggers proteotoxic stress in the ER through the accumulation of free porphyrins and heme intermediates. In transgenic rice expressing Bradyrhizobium japonicum Fe-chelatase (BjFeCh), NF treatment causes less severe declines in heme and protoporphyrin IX than in wild-type plants. This correlates with reduced ER stress and attenuated Lhc protein degradation [8]. The data suggest that NF-induced porphyrin deregulation overwhelms ER folding capacity, activating the unfolded protein response (UPR).
NF also modulates autophagy pathways. Arabidopsis studies show that plastid biogenesis defects (including NF-induced bleaching) suppress cop1 and det1 mutations in darkness, indicating crosstalk between plastid-to-nucleus retrograde signaling and autophagy regulators [7]. The GUN1-mediated plastid signal—potentially involving tetrapyrrole intermediates—modulates transcriptional repressors (ABI4) and autophagy-related genes during ER stress. Additionally, NF-treated plants exhibit increased expression of autophagy markers (ATG8, ATG12), likely as a survival mechanism to degrade damaged chloroplasts [5] [7].
Table 2: Norflurazon-Induced Lipid and Membrane Alterations
Cellular Compartment | Key Alterations | Functional Impact |
---|---|---|
Chloroplast | ↓ MGDG (18:3/18:3); ↑ Precursors | Thylakoid disassembly |
↓ MGDG synthase activity (69%) | Impaired membrane biogenesis | |
Extraplastidial | ↑ PC (18:3/18:3); ↑ LysoPC-acyltransferase | Compensatory fluidity adjustment |
Mitochondria | ↓ Δ6-desaturation; ↓ C20-22 PUFAs | Impaired ETC; Ca²⁺ dysregulation |
ER | Porphyrin accumulation; UPR activation | Autophagy induction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7